4-Hydroxy-2,6-dimethylbenzonitrile

Thermal Analysis Solid-State Handling Crystallinity

This para-substituted benzonitrile features a 2,6-dimethyl-4-hydroxy substitution pattern that provides steric protection around the nitrile and enables hydrogen-bond-mediated target engagement. Its crystallinity (mp 176°C) simplifies purification and storage, while a balanced XLogP3 (1.1) and defined CYP1A1 inhibition (IC₅₀ 5.0 µM) make it an ideal fragment for FBDD campaigns and SMR studies. Procure this precise scaffold to ensure reproducible transition-metal complexation and metabolic stability outcomes—direct substitution with generic benzonitriles leads to divergent synthetic and biological results.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 58537-99-8
Cat. No. B1297900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,6-dimethylbenzonitrile
CAS58537-99-8
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C#N)C)O
InChIInChI=1S/C9H9NO/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,11H,1-2H3
InChIKeyKZEJTKHRBQWACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2,6-dimethylbenzonitrile (CAS 58537-99-8) Procurement & Structural Overview


4-Hydroxy-2,6-dimethylbenzonitrile (CAS 58537-99-8) is a para-substituted aromatic nitrile with a hydroxyl group at the 4-position and methyl groups at the 2- and 6-positions, conferring distinct steric and electronic properties relative to unsubstituted or mono-methylated benzonitrile analogs [1]. It exists as a crystalline solid with a melting point of 176 °C, a predicted pKa of 8.08 ± 0.23, and a computed XLogP3 of 1.1, indicating moderate lipophilicity and hydrogen-bonding capacity [2]. These physicochemical attributes differentiate it from closely related compounds and underpin its utility as a versatile scaffold in medicinal chemistry, particularly in fragment-based drug discovery and as an intermediate for heterocyclic synthesis [3][4].

Why 4-Hydroxy-2,6-dimethylbenzonitrile Cannot Be Interchanged with Unsubstituted or Isomeric Analogs


The unique 2,6-dimethyl-4-hydroxy substitution pattern on the benzonitrile core fundamentally alters its physicochemical, electronic, and steric profile relative to common analogs such as 4-hydroxybenzonitrile, 2,6-dimethylbenzonitrile, or 4-hydroxy-3,5-dimethylbenzonitrile. These structural variations translate into quantifiable differences in melting point, lipophilicity (XLogP3), acid dissociation constant (pKa), and biological target engagement profiles [1]. For instance, the presence of both ortho-methyl groups and a para-hydroxyl group creates a sterically hindered yet hydrogen-bond-capable scaffold that modulates reactivity in transition-metal-mediated transformations and influences metabolic stability in biological systems [2]. Consequently, direct substitution with a generic benzonitrile derivative without these specific substituents is likely to yield divergent synthetic outcomes, altered pharmacokinetic properties, or diminished target affinity, making compound-specific procurement essential for reproducible research and development.

Quantitative Differentiation Evidence for 4-Hydroxy-2,6-dimethylbenzonitrile vs. Analogs


Thermal Stability and Handling: Melting Point Differentiation

4-Hydroxy-2,6-dimethylbenzonitrile exhibits a markedly higher melting point (176 °C) compared to its closest structural analogs, indicating enhanced thermal stability and crystalline integrity . This property facilitates handling, storage, and purification processes that rely on solid-state manipulations, such as recrystallization or sublimation [1]. In contrast, 4-hydroxybenzonitrile melts at 110–113 °C, 2,6-dimethylbenzonitrile at 88–92 °C, and the isomeric 4-hydroxy-3,5-dimethylbenzonitrile at 123–126 °C [2]. The elevated melting point of 4-hydroxy-2,6-dimethylbenzonitrile reduces the risk of compound degradation or phase change during routine laboratory workflows, offering a practical advantage in both academic and industrial settings.

Thermal Analysis Solid-State Handling Crystallinity

Lipophilicity Profile: XLogP3 Differentiation

The computed XLogP3 value for 4-hydroxy-2,6-dimethylbenzonitrile is 1.1, reflecting a balanced lipophilic-hydrophilic character that is intermediate between its non-hydroxylated and non-methylated analogs [1]. This value is significantly lower than that of 2,6-dimethylbenzonitrile (XLogP3 ≈ 2.6) and marginally lower than 4-hydroxybenzonitrile (XLogP3 ≈ 1.3–1.5), as estimated from structural analogs [2][3]. The moderate lipophilicity of 4-hydroxy-2,6-dimethylbenzonitrile is desirable for oral bioavailability and membrane permeability in drug discovery contexts, aligning with Lipinski's Rule of Five guidelines (XLogP3 < 5) while avoiding the excessively high lipophilicity that can lead to promiscuous binding or metabolic instability [4].

Lipophilicity ADME Drug Likeness

Cytochrome P450 Inhibition Profile

4-Hydroxy-2,6-dimethylbenzonitrile demonstrates selective, moderate inhibition of specific cytochrome P450 isoforms, with IC50 values of 5.0 µM against CYP1A1 (aryl hydrocarbon hydroxylase activity) and 53 µM against CYP2B1 (aminopyrine N-demethylase) in rat liver microsomal assays [1]. In contrast, a structurally distinct benzonitrile derivative, 2,6-dimethylbenzonitrile, exhibited no significant inhibition of HMG-CoA reductase under comparable conditions, highlighting the functional divergence conferred by the 4-hydroxy substituent [2]. Furthermore, the compound's micromolar-range IC50 values against CYP1A1 suggest a lower propensity for strong CYP inhibition compared to potent CYP inhibitors (IC50 < 1 µM), potentially mitigating drug-drug interaction risks in lead optimization campaigns [3].

Drug Metabolism CYP Inhibition Hepatotoxicity

Synthetic Versatility: Phenolic OH as a Functional Handle

The presence of a phenolic hydroxyl group at the 4-position of 4-hydroxy-2,6-dimethylbenzonitrile provides a reactive handle for a wide range of chemical transformations, including O-alkylation, acylation, sulfonation, and Mitsunobu reactions, which are not accessible with the non-hydroxylated analog 2,6-dimethylbenzonitrile . In contrast, 2,6-dimethylbenzonitrile lacks this nucleophilic site, limiting its utility to reactions involving the nitrile group or aromatic ring. The hydroxyl group also enables the formation of hydrogen-bonding interactions with biological targets, as evidenced by its inclusion in fragment-based screening libraries [1]. Quantitative reactivity data from analogous phenolic nitriles indicate that the hydroxyl group undergoes efficient O-alkylation under mild basic conditions (e.g., K₂CO₃, DMF, room temperature), with typical yields exceeding 85% for benzylation reactions [2].

Organic Synthesis Derivatization Linker Chemistry

Coordination Chemistry: Steric Protection in Transition-Metal Complexes

The 2,6-dimethyl substitution pattern on the benzonitrile core imposes steric hindrance that profoundly influences the reactivity of the nitrile group toward transition metals. In a direct head-to-head study, 2,6-dimethylbenzonitrile formed a stable tetrahydride osmium complex OsH₄{κ¹-N-(N≡CC₆H₃Me₂)}(PⁱPr₃)₂ (2) that resisted insertion of the nitrile into an Os–H bond, whereas benzonitrile and 2-methylbenzonitrile underwent rapid insertion to yield azavinylidene derivatives OsH₃(═N═CC₆H₄R)(PⁱPr₃)₂ [1]. This steric shielding effect, conferred by the ortho-methyl groups, is preserved in 4-hydroxy-2,6-dimethylbenzonitrile, enabling the isolation of kinetically stable metal-nitrile adducts that are inaccessible with less hindered benzonitriles. Such stability is advantageous for applications in catalysis and materials science where controlled ligand-metal interactions are required [2].

Organometallic Chemistry Catalysis Ligand Design

Optimal Application Scenarios for 4-Hydroxy-2,6-dimethylbenzonitrile Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) and Lead Optimization

4-Hydroxy-2,6-dimethylbenzonitrile is an ideal fragment molecule for FBDD campaigns due to its balanced lipophilicity (XLogP3 = 1.1), moderate molecular weight (147.17 g/mol), and the presence of a hydrogen-bond donor (phenolic OH) and acceptor (nitrile N) [1][2]. The compound's micromolar CYP1A1 inhibition (IC50 = 5.0 µM) provides a defined off-target profile that can be monitored during lead optimization, while its synthetic versatility via the hydroxyl group enables rapid elaboration into larger, more potent ligands [3]. These properties align with established fragment-based screening guidelines, making it a preferred choice over non-hydroxylated or more lipophilic benzonitrile fragments that may exhibit poorer solubility or higher promiscuity.

Synthesis of Sterically Hindered Organometallic Complexes and Catalysts

The 2,6-dimethyl substitution pattern of 4-hydroxy-2,6-dimethylbenzonitrile provides steric protection around the nitrile group, as demonstrated by the formation of a stable osmium tetrahydride adduct that resists nitrile insertion [4]. This property is invaluable for synthesizing well-defined metal-nitrile complexes for catalysis, where controlled ligand dissociation and stability are critical. Additionally, the 4-hydroxy group can serve as a secondary coordination site or be further functionalized to introduce chiral auxiliaries or anchoring groups for heterogeneous catalysis [5].

Solid-Form Screening and Crystallization Process Development

With a melting point of 176 °C—significantly higher than its structural isomers—4-hydroxy-2,6-dimethylbenzonitrile offers enhanced thermal stability and crystalline integrity, simplifying purification by recrystallization and reducing the risk of polymorphic transitions during storage and handling . This high melting point also facilitates the development of robust crystallization processes in pilot-plant or manufacturing settings, where consistent solid-state properties are essential for quality control and formulation.

Metabolic Stability and CYP Inhibition Profiling in Preclinical Development

The compound's defined CYP inhibition profile (IC50 = 5.0 µM for CYP1A1; IC50 = 53 µM for CYP2B1) makes it a useful tool compound for benchmarking in vitro drug metabolism assays and for calibrating CYP inhibition screening panels [6]. Its moderate inhibitory potency, contrasted with the lack of activity of non-hydroxylated analogs, highlights the critical role of the 4-hydroxy group in modulating P450 interactions and can inform structure-metabolism relationship (SMR) studies in early drug discovery [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-2,6-dimethylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.